

Application Notes and Protocols for In Vitro Splicing Assay Using Meayamycin

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Compound of Interest

Compound Name: Meayamycin

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Introduction

Pre-mRNA splicing is a critical step in eukaryotic gene expression, where introns are removed and exons are ligated to form mature mRNA. The spliceosome, a large and dynamic ribonucleoprotein complex, catalyzes this process. The SF3b complex is an essential component of the U2 snRNP, playing a crucial role in recognizing the branch point sequence during the early stages of spliceosome assembly.^{[1][2][3]} Dysregulation of splicing is implicated in various diseases, including cancer, making the spliceosome an attractive target for therapeutic intervention.

Meayamycin is a potent natural product analog that has demonstrated significant antiproliferative activity against a range of cancer cell lines.^[4] It functions as a pre-mRNA splicing inhibitor by targeting the SF3b complex.^{[1][4]} This application note provides a detailed protocol for an in vitro splicing assay using **Meayamycin** to study its effects on spliceosome assembly and function.

Mechanism of Action of Meayamycin

Meayamycin exerts its inhibitory effect on pre-mRNA splicing by binding to the SF3b complex.^[1] This interaction prevents the stable association of the U2 snRNP with the pre-mRNA, thereby blocking the transition from the early spliceosomal complex (H complex) to the pre-spliceosome (A complex).^[4] This stalls spliceosome assembly at a very early stage, leading to

the accumulation of unspliced pre-mRNA. The epoxide functionality of **Meayamycin** is crucial for its biological activity.[\[4\]](#)

Quantitative Data

Meayamycin has shown potent activity in both cellular and biochemical assays. While a specific IC₅₀ value for in vitro splicing inhibition is not extensively reported, complete inhibition of pre-mRNA splicing in HeLa nuclear extracts has been observed at a concentration of 50 nM. [\[5\]](#)[\[6\]](#) The growth inhibitory effects of **Meayamycin** on various human cancer cell lines are summarized in the table below.

Cell Line	Cell Type	GI ₅₀ (pM)
MCF-7	Breast cancer (ER+)	1.8
MDA-MB-231	Breast cancer (ER-)	3.1
HCT116 (p53+/+)	Colon carcinoma	8.8
HCT116 (p53-/-)	Colon carcinoma	11
NCI-H460	Lung carcinoma (p53-)	2.5
A549	Lung carcinoma (p53+/+)	2.0
PC-3	Prostate carcinoma	4.3
HeLa	Cervical cancer	5.4

Data compiled from studies on the antiproliferative activity of Meayamycin.[\[4\]](#)

Experimental Protocols

This section details the key experimental protocols for performing an in vitro splicing assay with **Meayamycin**.

Preparation of HeLa Nuclear Extract

Splicing-competent nuclear extracts are essential for the in vitro assay. This protocol is adapted from established methods.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Materials:

- HeLa cells
- Buffer A: 10 mM HEPES-KOH (pH 7.9), 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT
- Buffer C: 20 mM HEPES-KOH (pH 7.9), 25% (v/v) glycerol, 0.42 M NaCl, 1.5 mM MgCl₂, 0.2 mM EDTA, 0.5 mM DTT
- Dialysis Buffer: 20 mM HEPES-KOH (pH 7.9), 20% (v/v) glycerol, 100 mM KCl, 0.2 mM EDTA, 0.5 mM DTT
- Dounce homogenizer
- Refrigerated centrifuge

Procedure:

- Harvest HeLa cells and wash with ice-cold PBS.
- Resuspend the cell pellet in 5 packed cell volumes of Buffer A and incubate on ice for 10 minutes.
- Lyse the cells using a Dounce homogenizer with a B-type pestle (10-20 strokes).
- Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet the nuclei.
- Resuspend the nuclear pellet in Buffer C at a ratio of 3 mL per 10⁹ cells.
- Homogenize with a Dounce homogenizer (A-type pestle) and stir gently on ice for 30 minutes.
- Centrifuge at 25,000 x g for 30 minutes at 4°C.

- Collect the supernatant (nuclear extract) and dialyze against Dialysis Buffer for 4-5 hours at 4°C.
- Clarify the dialyzed extract by centrifugation at 25,000 x g for 20 minutes at 4°C.
- Aliquot the supernatant and store at -80°C.

In Vitro Transcription of Radiolabeled Pre-mRNA

A radiolabeled pre-mRNA substrate is required to visualize the splicing products.[\[10\]](#)[\[11\]](#)[\[12\]](#)
[\[13\]](#)

Materials:

- Linearized DNA template containing a T7, T3, or SP6 promoter upstream of the pre-mRNA sequence
- Phage RNA polymerase (T7, T3, or SP6)
- RNase inhibitor
- NTPs (ATP, CTP, GTP)
- [α -32P]UTP
- DNase I (RNase-free)

Procedure:

- Set up the transcription reaction in a final volume of 20 μ L:
 - 1 μ g linearized DNA template
 - 1X transcription buffer
 - 10 mM DTT
 - 0.5 mM each of ATP, CTP, GTP

- 12.5 μ M UTP
- 50 μ Ci [α -32P]UTP
- 20 units RNase inhibitor
- 20 units of the appropriate RNA polymerase
- Incubate at 37°C for 1-2 hours.
- Add 1 unit of DNase I and incubate for another 15 minutes at 37°C to remove the DNA template.
- Purify the radiolabeled pre-mRNA using a suitable method, such as G-50 spin columns or phenol-chloroform extraction followed by ethanol precipitation.

In Vitro Splicing Reaction

This protocol describes the core splicing assay.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Materials:

- HeLa nuclear extract
- Radiolabeled pre-mRNA (~10,000 cpm/reaction)
- **Meayamycin** (dissolved in DMSO)
- Splicing reaction buffer components (final concentrations):
 - 1 mM ATP
 - 20 mM Creatine Phosphate
 - 3.2 mM MgCl₂
 - 60 mM KCl
- Proteinase K

- Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
- Ethanol
- RNA loading buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

Procedure:

- On ice, prepare the splicing reaction mixture (25 μ L final volume):
 - 10-12 μ L HeLa nuclear extract (40-50% of final volume)
 - Splicing buffer components to their final concentrations
 - 1 μ L of **Meayamycin** at various concentrations (or DMSO as a vehicle control).
 - 1 μ L of radiolabeled pre-mRNA.
- Incubate the reactions at 30°C for 0 to 90 minutes.
- Stop the reaction by adding 150 μ L of a solution containing 0.3 M sodium acetate, 1% SDS, and 10 mM EDTA, followed by the addition of Proteinase K to a final concentration of 1 mg/mL.
- Incubate at 37°C for 30 minutes.
- Extract the RNA by adding an equal volume of phenol:chloroform:isoamyl alcohol, vortexing, and centrifuging at max speed for 5 minutes.
- Transfer the aqueous phase to a new tube and precipitate the RNA with 2.5 volumes of ice-cold 100% ethanol.
- Incubate at -20°C for at least 30 minutes.
- Pellet the RNA by centrifugation at max speed for 15 minutes at 4°C.
- Wash the pellet with 70% ethanol and air dry briefly.

- Resuspend the RNA pellet in RNA loading buffer.

Denaturing Polyacrylamide Gel Electrophoresis and Autoradiography

The splicing products are resolved by size using denaturing PAGE.[19][20][21]

Materials:

- Acrylamide/Bis-acrylamide solution
- Urea
- 10X TBE buffer
- Ammonium persulfate (APS)
- TEMED
- Gel electrophoresis apparatus
- Phosphor screen or X-ray film

Procedure:

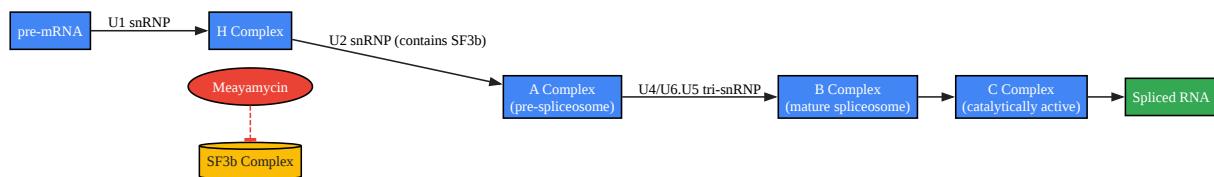
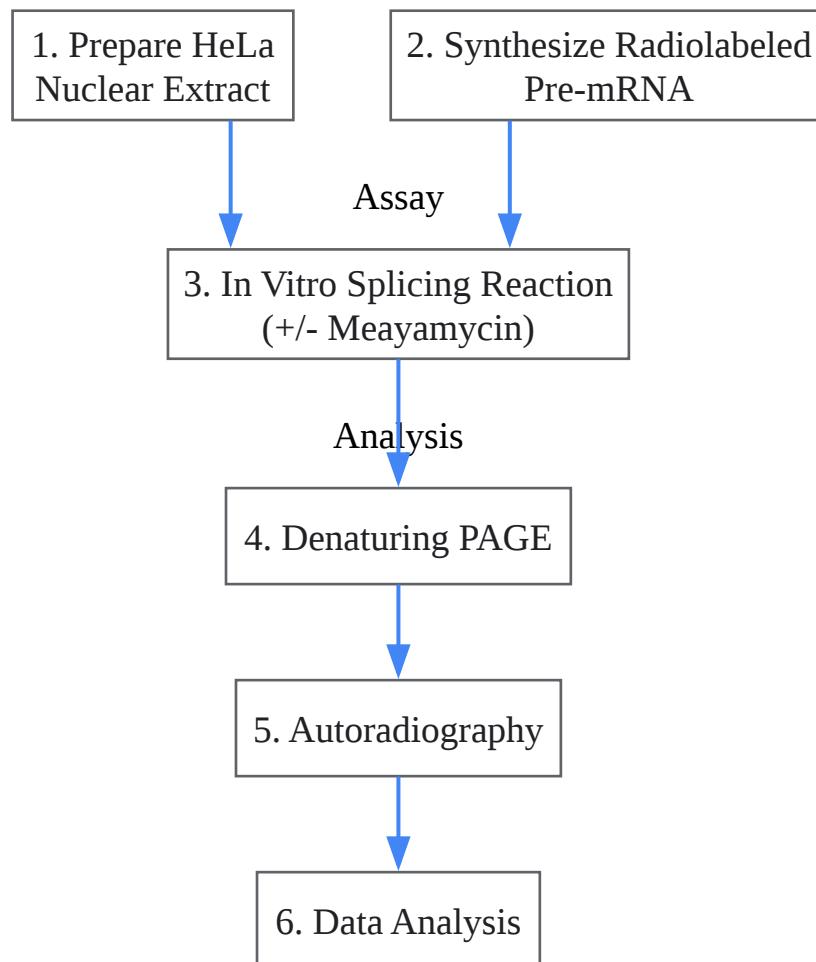
- Prepare a 6-8% denaturing polyacrylamide gel containing 7 M urea in 1X TBE buffer.
- Assemble the gel cassette and pour the gel. Allow it to polymerize completely.
- Pre-run the gel at a constant power until it reaches approximately 50-55°C.
- Denature the RNA samples by heating at 95°C for 3-5 minutes and then immediately placing them on ice.
- Load the samples onto the gel.
- Run the gel until the dye front reaches the desired position.

- Disassemble the apparatus, wrap the gel in plastic wrap, and expose it to a phosphor screen or X-ray film.
- Analyze the resulting autoradiogram to visualize the pre-mRNA, splicing intermediates (lariat-exon 2, exon 1), and final spliced mRNA product.

Visualizations

Experimental Workflow

Preparation

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